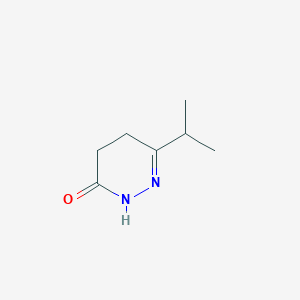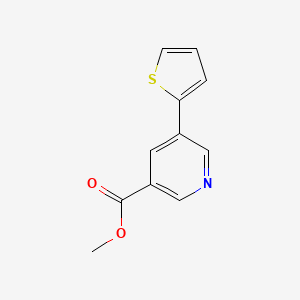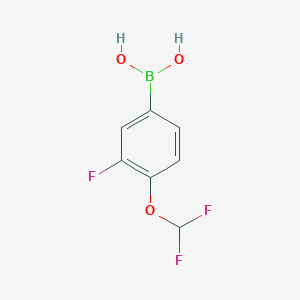
4-Difluoromethoxy-3-fluoro-benzeneboronic acid
Descripción general
Descripción
4-Difluoromethoxy-3-fluoro-benzeneboronic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a boronic acid derivative that contains two fluorine atoms and a methoxy group attached to a benzene ring. The synthesis of this compound is complex, and its mechanism of action is not fully understood. However, recent studies have shown promising results in its application in various scientific fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polymers : Research by Banerjee et al. (2009) demonstrates the use of fluorinated boronic acids in the synthesis of hyperbranched poly(arylene ether)s. A trifluoromethyl-activated monomer, prepared via palladium-initiated coupling, facilitated the production of polymers with exceptional thermal stability and high molecular weight, highlighting the role of fluorinated boronic acids in advanced polymer design Banerjee et al., 2009.
Fluorinated Heterocycles in Pharmaceuticals : The incorporation of fluorine atoms into organic molecules is a common strategy to enhance their biological properties. A study by Wu et al. (2017) on the rhodium(III)-catalyzed coupling of benzamides with 2,2-difluorovinyl tosylate for the synthesis of fluorinated heterocycles demonstrates the significance of fluorinated compounds in drug development. This method facilitates the diverse synthesis of fluorinated heterocycles, which are pivotal in pharmaceutical and agrochemical industries Wu et al., 2017.
Functional Fluoropolymers for Fuel Cell Membranes : Fluoropolymers play a crucial role in the development of fuel cell membranes due to their chemical stability and excellent thermal properties. Research by Souzy and Améduri (2005) explores various synthetic routes for functional fluoropolymers, highlighting the use of fluorinated monomers for the direct radical copolymerization and chemical modification of polymers to enhance their utility in fuel cell applications Souzy & Améduri, 2005.
Development of Fluorescence Probes : Setsukinai et al. (2003) developed novel fluorescence probes for detecting reactive oxygen species (ROS), showcasing the importance of fluorinated compounds in creating sensitive and selective sensors for biological and chemical applications. These probes can reliably detect and distinguish specific ROS, opening new avenues for studying oxidative stress and related biological processes Setsukinai et al., 2003.
X-ray Crystal Study of Benziodoxaborole Derivatives : Nemykin et al. (2011) conducted experimental and theoretical studies on benziodoxaborole derivatives, which include fluorinated boronic acids. These studies provide insights into the structure and properties of hypervalent iodine heterocycles, contributing to the understanding of their chemical behavior and potential applications in catalysis and materials science Nemykin et al., 2011.
Propiedades
IUPAC Name |
[4-(difluoromethoxy)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-5-3-4(8(12)13)1-2-6(5)14-7(10)11/h1-3,7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEIDCGEZNIJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631185 | |
| Record name | [4-(Difluoromethoxy)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Difluoromethoxy-3-fluoro-benzeneboronic acid | |
CAS RN |
958451-69-9 | |
| Record name | [4-(Difluoromethoxy)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



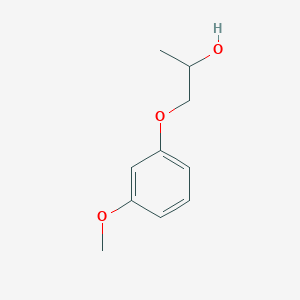
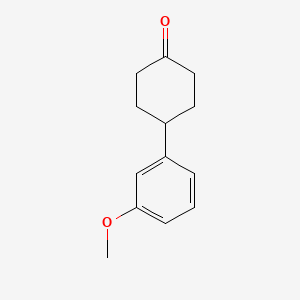
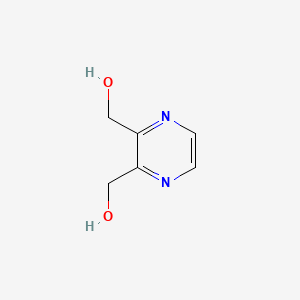
![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1602937.png)
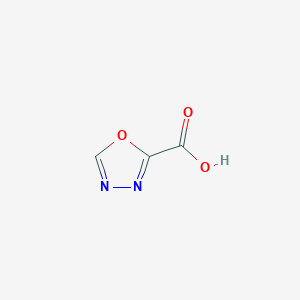
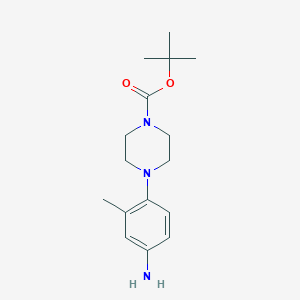

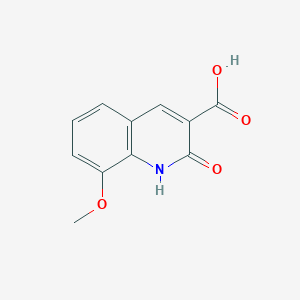
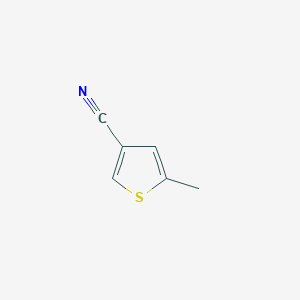
![6-Chloroimidazo[1,2-b]pyridazin-2-ol](/img/structure/B1602949.png)

